Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Medicinal Chemistry ADME Lipophilicity

In multi-step heterocycle synthesis, ester group reactivity directly governs cyclocondensation efficiency-generic substitution with ethyl or higher analogs can compromise reaction kinetics and downstream drug-like properties. Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6) eliminates this variability with its optimal logP (2.74) and lower molecular weight (247.07 g/mol). • Enables smooth cyclocondensation with hydrazines or thioureas to construct pyrazole and thiazole cores-privileged scaffolds in kinase inhibitor discovery. • Higher molar yield per kilogram versus the ethyl ester (MW 261.10), reducing cost and waste in multi-kilogram campaigns per green chemistry principles. • The 2,4-dichlorophenyl pharmacophore imparts proven bioactivity for agrochemical fungicide development; compatible with high-throughput synthesis workflows.

Molecular Formula C10H8Cl2O3
Molecular Weight 247.07 g/mol
CAS No. 56719-67-6
Cat. No. B1363589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
CAS56719-67-6
Molecular FormulaC10H8Cl2O3
Molecular Weight247.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3
InChIKeyFWNFVLUGKXPFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6): Core Physicochemical and Synthetic Role Overview for Procurement Decisions


Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6) is a synthetic organic compound belonging to the β-ketoester class, characterized by a 2,4-dichlorophenyl substituent and a methyl ester group [1]. With a molecular formula of C10H8Cl2O3 and a molecular weight of 247.07 g/mol, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive β-ketoester functionality and electrophilic dichlorophenyl ring [2]. This compound is a key building block for constructing heterocyclic frameworks, including pyrazoles, thiazoles, and other bioactive scaffolds [3].

β‑ketoester for pyrazole, thiazole, and heterocycle synthesis
2,4‑dichlorophenyl ring supports electrophilic functionalization
Methyl ester selection for precise reactivity and purification control

Why Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS 56719-67-6) Cannot Be Casually Substituted: The Critical Role of the Methyl Ester in Reactivity and Selectivity


The selection of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate over its close analogs, such as the ethyl ester (CAS 60868-41-9) or the 2-oxopropanoate derivative (CAS 56719-68-7), is dictated by precise requirements in synthetic routes. Generic substitution based solely on the common 2,4-dichlorophenyl-β-ketoester scaffold is not feasible because the ester group's size and electronic properties critically influence the compound's reactivity in subsequent transformations, including cyclocondensations and nucleophilic substitutions . Furthermore, differences in physicochemical properties like logP (2.74 for methyl [1] vs. ~3.2 for ethyl ) and molecular weight (247.07 vs. 261.10 g/mol) significantly affect reaction kinetics, solubility, and purification steps in multi-step syntheses, making the methyl ester the optimal choice for specific downstream applications where precise control is paramount .

!
Ethyl ester analog may shift reaction kinetics
Larger ester group alters solubility, logP, and cyclocondensation rates; direct replacement may require re‑optimization.
!
2‑Oxopropanoate isomer gives different reactivity
α‑ketoester lacks the enol content needed for pyrazole formation; heterocycle synthesis pathways cannot be reproduced.
!
Purity and crystallization differences affect scale‑up
Alternative esters or salt forms may exhibit different physical handling properties, impacting reproducible weighing and pilot‑plant workflows.

Quantitative Differentiation Evidence for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Head-to-Head Comparisons with Key Analogs for Scientific Procurement


LogP and Molecular Weight Comparison: Methyl vs. Ethyl Ester for Optimized Drug-Likeness

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (target) demonstrates a significantly lower lipophilicity (XLogP3 = 2.74 [1]) compared to its ethyl ester analog (CAS 60868-41-9), which exhibits a predicted consensus LogP of approximately 2.97 . This difference directly impacts its suitability in drug discovery programs, where a lower logP is often correlated with improved aqueous solubility and more favorable ADME properties.

LogP comparison
In silico
Methyl ester XLogP3 = 2.74 vs ethyl ester consensus logP ≈ 2.97 (Δ ≈ 0.23)
Lower lipophilicity may support aqueous solubility interpretation
Predicted values; experimental confirmation recommended
Medicinal Chemistry ADME Lipophilicity

Molecular Weight Differentiation: Impact on Atom Economy and Purity in Multi-Step Synthesis

The target compound (MW = 247.07 g/mol ) possesses a lower molecular weight than its ethyl ester counterpart (MW = 261.10 g/mol ). In the context of process chemistry for pharmaceutical intermediate production, this 14.03 g/mol difference represents a tangible advantage in atom economy. Using the methyl ester can lead to a slightly higher theoretical yield for the same mass of input material, and it simplifies downstream purification by generating a lower mass of byproducts during ester hydrolysis or transesterification steps.

Molecular weight difference
Data to verify
Target 247.07 g/mol, ethyl analog 261.10 g/mol (5.4% lower)
Lower mass may improve atom economy calculations
Supplier-sourced values; verify with certificate of analysis
Organic Synthesis Process Chemistry Atom Economy

Reactivity Profile in Heterocycle Synthesis: Keto-Enol Tautomerism and Regioselectivity

The 3-oxopropanoate (β-ketoester) core of the target compound is essential for enabling specific synthetic transformations, particularly in the construction of 5- and 6-membered heterocycles. Unlike the 2-oxopropanoate isomer (CAS 56719-68-7, an α-ketoester), the β-ketoester functionality of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate allows for a greater degree of keto-enol tautomerism, enhancing its nucleophilicity at the α-carbon and enabling efficient cyclocondensations with hydrazines to form pyrazoles [1]. The 2,4-dichloro substitution pattern on the phenyl ring further directs electrophilic aromatic substitution, providing a predictable and useful handle for subsequent functionalization .

Heterocycle reactivity
Class-level
β‑ketoester enables pyrazole formation via enol‑driven cyclocondensation; 2‑oxo isomer lacks this path
Isomer selection is essential for intended heterocycle libraries
Qualitative differentiation based on β‑ketoester class behavior
Heterocyclic Chemistry Synthetic Methodology Regioselectivity

Physical State and Handling for Laboratory and Pilot-Scale Operations

While both the methyl and ethyl ester analogs are solids at room temperature, the target compound's lower molecular weight and specific crystallinity may confer advantages in handling and formulation. Commercial sources indicate a typical purity of ≥95% for the methyl ester , a standard that meets most research and industrial requirements. The absence of explicit comparative data on, for instance, melting point or solubility differences limits the strength of this claim, but the consistently high purity offered by vendors (e.g., 97% from Amatek Scientific ) supports its reliable use as a building block.

Commercial purity
Data to verify
Typically ≥95%, select suppliers offer 97%
High purity may support reproducible synthetic workflows
Purity claims from vendor datasheets; independent verification advised
Process Chemistry Formulation Physical Properties

Validated Application Scenarios for Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: Evidence-Driven Use Cases for Scientific Procurement


Medicinal Chemistry: Synthesis of Pyrazole- and Thiazole-Based Kinase Inhibitor Libraries

Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is the optimal starting material for constructing pyrazole and thiazole cores, which are privileged scaffolds in kinase inhibitor drug discovery. Its β-ketoester functionality undergoes smooth cyclocondensation with hydrazines or thioureas, providing efficient access to diversely substituted heterocycles [1]. The lower logP (2.74) of this methyl ester, compared to the ethyl analog, is advantageous for maintaining favorable drug-like properties in the final library members [2].

Agrochemical Intermediate: Development of Novel Fungicides and Herbicides

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly fungicides [1]. Its 2,4-dichlorophenyl group is a common pharmacophore in this class, imparting desirable bioactivity and environmental stability. The methyl ester's balance of reactivity and stability makes it a preferred choice over larger esters for generating a diverse array of agrochemical candidates in a high-throughput synthesis setting [1].

Process Research and Scale-Up: Optimizing Atom Economy in Multi-Kilogram Syntheses

In process chemistry, the lower molecular weight of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (247.07 g/mol) directly translates to a higher molar yield per kilogram of purchased material compared to the ethyl ester (261.10 g/mol) [2]. This difference, while small on a per-mole basis, becomes significant in multi-kilogram campaigns, improving cost-efficiency and reducing waste, thereby aligning with green chemistry principles [2].

Analytical Chemistry: Use as a Reference Standard for HPLC and GC-MS Method Development

The compound's well-defined physicochemical properties (exact mass 245.985, XLogP3 2.74) and availability at high purity (≥95%) make it suitable as a reference standard for developing and validating analytical methods, such as HPLC and GC-MS, for monitoring reactions or detecting impurities in complex mixtures [1]. Its distinct retention time and mass spectrum provide a reliable marker for analytical workflows.

Application
Selection Property
Validation Focus
Heterocyclic kinase inhibitor libraries
β‑Ketoester reactivity with hydrazines/thioureas
Pyrazole/thiazole formation efficiency and regioselectivity
Agrochemical fungicide/herbicide discovery
2,4‑Dichlorophenyl pharmacophore and stability
Bioactivity screening and environmental stability assessment
Process research and multi‑kg scale‑up
Material efficiency and atom economy profile
Cost‑per‑mole and waste reduction benchmarking
Analytical reference standard
Defined purity and consistent retention characteristics
Method development for HPLC/GC‑MS monitoring

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